4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol
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Overview
Description
4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol is a chemical compound with the molecular formula C11H14F3N2O It features a piperazine ring attached to a phenol group, with a trifluoromethyl group at the meta position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the reaction of diethanolamine with ammonia or the cyclization of ethylenediamine with dihaloalkanes.
Attachment of the Piperazine Ring to the Phenol Group: This step involves the nucleophilic substitution reaction where the piperazine ring is attached to the phenol group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3SO2Cl under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to quinones, while substitution reactions can yield a variety of substituted phenol derivatives.
Scientific Research Applications
4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its targets. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-(Piperazin-1-yl)phenol: This compound lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.
2-(Piperazin-1-yl)-4-(trifluoromethyl)phenol: This isomer has the trifluoromethyl group at the ortho position relative to the phenol group, which can affect its reactivity and interactions.
4-(1-Piperazinyl)-2-(trifluoromethyl)phenylboronic acid: This compound contains a boronic acid group, which can be used in cross-coupling reactions to form more complex structures.
Uniqueness
4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of the piperazine ring, trifluoromethyl group, and phenol group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17F3N2O |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C13H17F3N2O/c1-19-11-3-2-10(12(8-11)13(14,15)16)9-18-6-4-17-5-7-18/h2-3,8,17H,4-7,9H2,1H3 |
InChI Key |
WRDVTQANAHERIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNCC2)C(F)(F)F |
Origin of Product |
United States |
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